molecular formula C21H19N3O B15229804 2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile

2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile

Cat. No.: B15229804
M. Wt: 329.4 g/mol
InChI Key: PHGFFEJXIZZVGW-UHFFFAOYSA-N
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Description

2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base, which is then cyclized with malononitrile under basic conditions to yield the desired nicotinonitrile compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like bromine or nitric acid under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(3,4-dimethylphenyl)-4-phenylpyridine-3-carbonitrile
  • 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile
  • 2-Amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile is unique due to the presence of both dimethylphenyl and methoxyphenyl groups. This combination of functional groups can enhance its chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

2-amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C21H19N3O/c1-13-4-5-16(10-14(13)2)20-11-18(19(12-22)21(23)24-20)15-6-8-17(25-3)9-7-15/h4-11H,1-3H3,(H2,23,24)

InChI Key

PHGFFEJXIZZVGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)N)C

Origin of Product

United States

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